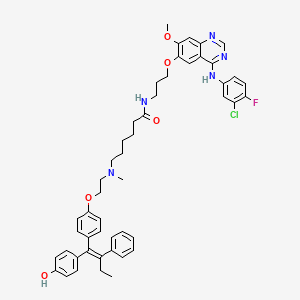![molecular formula C39H49N9O5S B10827972 (2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)
(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AU-15330 is a proteolysis-targeting chimera (PROTAC) degrader specifically targeting the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This compound has shown significant potential in inhibiting tumor growth, particularly in prostate cancer xenograft models. It acts synergistically with the androgen receptor antagonist enzalutamide, demonstrating partial therapeutic efficacy and non-toxicity in castration-resistant prostate cancer models .
Preparation Methods
The synthesis of AU-15330 involves the creation of a chimeric molecule designed to target specific proteins for degradation. The synthetic route typically involves the conjugation of a ligand that binds to the target protein (SMARCA2/4) with a ligand that recruits an E3 ubiquitin ligase, facilitating the proteasomal degradation of the target protein. The reaction conditions often include the use of organic solvents and catalysts to promote the conjugation reactions. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AU-15330 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within AU-15330, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
AU-15330 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of specific proteins and the effects on cellular processes.
Biology: Employed in research to understand the role of SWI/SNF ATPase subunits in chromatin remodeling and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly prostate cancer, by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents and in the study of protein degradation pathways .
Mechanism of Action
AU-15330 exerts its effects by targeting the SWI/SNF ATPase subunits SMARCA2 and SMARCA4 for degradation. The compound binds to these subunits and recruits an E3 ubiquitin ligase, which tags the target proteins with ubiquitin molecules. This tagging marks the proteins for degradation by the proteasome, leading to a reduction in their levels within the cell. The degradation of these proteins disrupts chromatin remodeling and gene expression, ultimately inhibiting tumor growth .
Comparison with Similar Compounds
AU-15330 is unique in its ability to target multiple SWI/SNF ATPase subunits simultaneously. Similar compounds include:
AU-24118: Another PROTAC degrader targeting SMARCA2 and SMARCA4, with comparable efficacy in degrading these proteins.
BET-IN-14: A pan BET inhibitor with anticancer properties, targeting bromodomain-containing proteins.
SNDX-5613: A specific inhibitor of Menin-MLL, used in the research of acute leukemias.
GSK1324726A: A specific inhibitor of BET family proteins, demonstrating anticancer properties. AU-15330 stands out due to its specific targeting of SWI/SNF ATPase subunits and its demonstrated efficacy in prostate cancer models .
Properties
Molecular Formula |
C39H49N9O5S |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1 |
InChI Key |
HDCCMCFIGHIDJR-TUDDPRDOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)

![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)


![sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate](/img/structure/B10827959.png)


![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)
![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)
